3,4-Dichlorophenylacetonitrile
Overview
Description
3,4-Dichlorophenylacetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds, which can provide insight into the chemical behavior and properties that 3,4-Dichlorophenylacetonitrile might exhibit. The first paper discusses the synthesis and characterization of pyridylacetonitriles, which are structurally similar to dichlorophenylacetonitriles but have a pyridine ring instead of a phenyl ring with chlorine substituents . The second paper examines a co-crystal involving chlorophenyl carbonitrile derivatives, which share the chlorophenyl moiety with 3,4-Dichlorophenylacetonitrile .
Synthesis Analysis
The synthesis of related compounds, such as 3-Pyridylacetonitrile (3PAN) and 4-Pyridylacetonitrile (4PAN), involves the cyanation of bromo methyl pyridines with TMSiCN under basic conditions . This method could potentially be adapted for the synthesis of 3,4-Dichlorophenylacetonitrile by starting with an appropriate dichlorophenyl precursor and introducing the cyano group through similar cyanation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dichlorophenylacetonitrile has been studied using density functional theory (DFT) computations. The ground state structure is determined by evaluating torsional potential energies, which can provide information on the preferred conformation of the molecule . The co-crystal study in the second paper shows how the presence of substituents like chlorine and cyano groups can affect the overall geometry of the molecule, such as the dihedral angles between rings .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 3,4-Dichlorophenylacetonitrile, they do provide insights into the reactivity of similar compounds. For instance, the presence of the cyano group can make the molecule a candidate for further functionalization through nucleophilic addition reactions or can participate in the formation of hydrogen bonds, as seen in the co-crystal study .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,4-Dichlorophenylacetonitrile can be inferred from spectroscopic and computational studies. The papers discuss the use of FTIR, FT-Raman, NMR, and DFT to characterize the vibrational modes, molecular electrostatic potential (MESP), and chemical shifts . These techniques can be applied to 3,4-Dichlorophenylacetonitrile to determine its polarizability, dipole moment, and electronic transitions, which are important for understanding its physical properties and reactivity. The co-crystal structure analysis provides additional information on the solid-state properties, such as hydrogen bonding patterns .
Scientific Research Applications
1. Occurrence in Drinking Waters
3,4-Dichlorophenylacetonitrile (3,4-DCPAN) is identified as a nitrogenous aromatic disinfection byproduct in chlorinated and chloraminated drinking waters. Its stability under various conditions such as pH, disinfectant residuals, and quenching agents has been studied, providing essential information for water treatment and safety standards (Zhang et al., 2018).
2. Advanced Analytical Method Development
A sensitive method for the simultaneous determination of eight chlorophenylacetonitriles, including 3,4-DCPAN, in drinking water using solid-phase extraction (SPE)-GC/MS was developed. This method improved detection limits and precision, highlighting the compound's significance in monitoring water quality (Zhang et al., 2019).
3. Cancer Chemotherapy Treatments
The compound 2,4-dichlorophenylcyanoxime, synthesized from 3,4-dichlorophenylacetonitrile, acts as an inhibitor of human carbonic reductase. This enzyme decreases the effectiveness of anthracycline drug treatment for some types of cancer, making 3,4-dichlorophenylacetonitrile derivatives significant in cancer chemotherapy (Hilton et al., 2013).
4. Electrochemical Behavior and Polymerization Studies
3,4-Dichlorophenylacetonitrile plays a role in the electrochemical and polymerization studies. For example, its derivatives are examined in the context of poly(3,4-ethylenedioxythiophene) and its electrodeposition mechanisms, which are crucial for developing advanced materials and coatings (Ates et al., 2013).
5. Biotransformation Studies
Research on biotransformation of (3,4-dichloroanilino)phenylacetonitrile, a relative compound, in rats offers insights into its metabolism and degradation products. This information is critical for understanding the environmental and health impacts of such compounds (Borchert et al., 1983).
Safety And Hazards
3,4-Dichlorophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNCAFWRZZJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185959 | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylacetonitrile | |
CAS RN |
3218-49-3 | |
Record name | 3,4-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3218-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3218-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.